(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, potentially yielding alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity.
Biology
In biological research, pyrazolone derivatives are investigated for their anti-inflammatory, analgesic, and antipyretic properties. This compound might be explored for similar activities.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a unique manner.
Industry
In the industrial sector, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism by which (4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one exerts its effects would depend on its specific biological activity. Generally, pyrazolone derivatives can act by inhibiting enzymes or interacting with receptors, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.
Metamizole: A pyrazolone derivative used as an analgesic and antipyretic.
Antipyrine: A pyrazolone derivative with analgesic and antipyretic properties.
Uniqueness
(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to the presence of the bromo and dimethylamino groups, which can influence its reactivity and biological activity. These functional groups might confer specific interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-16(11-14-9-10-18(22(2)3)17(20)12-14)19(24)23(21-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVCCPIDTRBITI-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)N(C)C)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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